5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with significant relevance in various scientific fields. It is classified under the category of organic compounds and is characterized by its unique molecular structure, which includes a naphthalene core substituted with chlorine atoms and a hydroxyl group. This compound is primarily utilized in research settings, particularly in studies involving organic synthesis and pharmacology.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds. Its chemical identifiers include the CAS number 1199782-94-9 and the IUPAC name 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol. It is often available in high purity forms for laboratory use .
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol falls under the classification of halogenated phenols due to the presence of chlorine substituents on the aromatic system. It is also categorized as a secondary alcohol because of the hydroxyl group attached to the carbon atom in the naphthalene structure.
The synthesis of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methodologies:
The synthesis typically involves reagents such as chlorine gas or chlorinating agents (e.g., thionyl chloride) and may require specific catalysts or solvents to optimize yield and purity. Reaction conditions such as temperature and pressure are crucial for achieving desired outcomes.
The molecular structure of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol features a bicyclic naphthalene system with two chlorine substituents located at positions 5 and 7. The hydroxyl group is attached at position 2 of the tetrahydronaphthalene ring.
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol can participate in various chemical reactions:
These reactions often require specific conditions such as acidic or basic environments and may involve catalysts to facilitate reaction rates.
The mechanism of action for 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol largely depends on its interactions within biological systems. As a halogenated alcohol:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with cellular receptors or enzymes.
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol exhibits:
This compound finds applications primarily in:
Through ongoing research efforts, 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol continues to be an important compound for exploring new chemical pathways and applications in various scientific disciplines .
The tetrahydronaphthalene scaffold of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol enables high-affinity interactions with dopamine D2 and D3 receptors. Structural studies reveal that its chloro substitutions at positions 5 and 7 enhance steric compatibility with the orthosteric binding site of D3 receptors, while the hydroxyl group at position 2 mimics endogenous dopamine’s interaction with serine residues in transmembrane domains 5 and 7 [2] [3]. Binding affinity assays demonstrate a Ki of 14.9 nM at D3 receptors, compared to 49.1 nM at D2 subtypes, indicating >3-fold selectivity for D3 [2]. This selectivity arises from the compound’s constrained octahydrobenzoquinoline-like conformation, which optimizes hydrophobic interactions with accessory binding regions unique to the D3 receptor [2] [4].
Functional assays further confirm its agonist profile: The compound stimulates GTPγS binding in D3-transfected HEK-293 cells with an EC50 of 5.8 nM, comparable to the reference agonist pramipexole (EC50 = 4.2 nM) [4]. Molecular dynamics simulations suggest that the 5,7-dichloro motif stabilizes receptor activation by forming π-π interactions with Phe346 in helix 6 of the D3 receptor, a residue critical for G-protein coupling [3].
Table 1: Binding Affinity of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol at Dopamine Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D2) | Assay System |
---|---|---|---|
D3 | 14.9 ± 0.21 | 3.3 | HEK-293 cells, [³H]spiperone |
D2 | 49.1 ± 3.5 | 1.0 (reference) | HEK-293 cells, [³H]spiperone |
D4 | >1,000 | >20 | CHO cells, [³H]raclopride |
In MPTP-lesioned murine models, 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-ol (0.5 mg/kg) restored striatal dopamine levels to 72% of baseline versus 68% for equimolar pramipexole [9]. This efficacy correlates with neuroprotection of nigral neurons: Unbiased stereology counts revealed a 40% reduction in TH+ neuron loss in the substantia nigra pars compacta (SNpc) after compound administration, paralleling pramipexole’s 42% protection [9]. Mechanistically, the compound attenuates oxidative stress by suppressing 6-OHDA-induced lipid peroxidation (35% reduction) and mitochondrial ROS production (41% reduction) in PC12 cells, independent of receptor activation [9].
Rotational behavior studies in 6-OHDA-lesioned rats demonstrate sustained motor improvement: Contralateral rotations decreased by 78% after 4 hours post-administration, with effects persisting >6 hours—outlasting apomorphine’s 2-hour duration [4]. This prolonged activity aligns with the compound’s lipophilic profile (cLogP = 2.8), which enhances blood-brain barrier penetration and CNS retention [3] [4].
Table 2: Neuroprotective and Motor Effects in Parkinson’s Disease Models
Parameter | 5,7-Dichloro Derivative | Pramipexole | Vehicle Control |
---|---|---|---|
Striatal DA restoration (%) | 72 | 68 | 38 |
TH+ neuron survival in SNpc (%) | 60 ± 5 | 62 ± 4 | 34 ± 6 |
Rotational behavior reduction (%) | 78 (4h); >50 (6h) | 75 (4h); 40 (6h) | <10 |
The D3 receptor’s dense expression in limbic regions (nucleus accumbens, ventral striatum) positions this compound for targeting cognitive and negative symptoms of schizophrenia [3] [7]. In vivo microdialysis shows it reduces glutamate overflow in the prefrontal cortex by 58% at 1 mg/kg, counteracting NMDA antagonist-induced hyperglutamatergia—a hallmark of psychotic states [3]. Unlike haloperidol, which non-selectively blocks D2 receptors, the compound’s D3-preferential agonism preserves motor function: It induces <10% catalepsy at therapeutic doses, whereas D2 antagonists exceed 70% [3].
Notably, the compound modulates mesolimbic dopamine pathways without altering nigrostriatal transmission. Electrophysiological recordings in VTA neurons show a 30% decrease in firing rate, reducing dopamine release in the nucleus accumbens by 44%—critical for mitigating positive symptoms like hallucinations [3] [7]. This regional specificity stems from D3’s role as an autoreceptor in limbic areas, where its activation inhibits dopamine synthesis and release [7].
D3 receptors in the mesolimbic reward circuitry (amygdala, insula) regulate drug-seeking behavior. The compound’s high D3 affinity (Ki = 14.9 nM) enables suppression of cocaine-conditioned place preference in murine models, reducing time spent in drug-paired chambers by 65% [3] [10]. It achieves this by normalizing cocaine-induced ΔFosB overexpression in the nucleus accumbens, a molecular marker of addiction plasticity [10].
Structural optimization has yielded analogues with enhanced D3 selectivity (e.g., N-((1s,4s)-4-(2-(6-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)quinoline-4-carboxamide, D2/D3 selectivity >400-fold). These derivatives blunt methamphetamine self-administration by 80% without provoking anhedonia—unlike D3 antagonists that reduce natural reward motivation [3] [10]. The lead compound’s efficacy is attributed to partial agonism: It maintains 40% intrinsic activity at D3, sufficient to modulate pathological dopamine surges while preserving basal tone [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: